molecular formula C13H10O4S2 B14573400 2-(Methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylic acid CAS No. 61522-10-9

2-(Methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylic acid

Cat. No.: B14573400
CAS No.: 61522-10-9
M. Wt: 294.4 g/mol
InChI Key: OWPLMFJUJDUOQZ-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound features a methylsulfanyl group and a phenyl group attached to the thiophene ring, along with two carboxylic acid groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another approach involves the use of 2-aminophenol as a precursor, which can be transformed into the desired thiophene derivative through a series of cyclization and functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The choice of reagents, catalysts, and reaction conditions can be tailored to scale up the process while maintaining efficiency and cost-effectiveness. Continuous flow reactors and other advanced technologies may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under

Properties

CAS No.

61522-10-9

Molecular Formula

C13H10O4S2

Molecular Weight

294.4 g/mol

IUPAC Name

2-methylsulfanyl-5-phenylthiophene-3,4-dicarboxylic acid

InChI

InChI=1S/C13H10O4S2/c1-18-13-9(12(16)17)8(11(14)15)10(19-13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)(H,16,17)

InChI Key

OWPLMFJUJDUOQZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(S1)C2=CC=CC=C2)C(=O)O)C(=O)O

Origin of Product

United States

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